methyl 3-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DodovislactoneA is a naturally occurring compound found in certain plant species. It belongs to the class of lactones, which are cyclic esters known for their diverse biological activities. DodovislactoneA has garnered significant interest due to its potential therapeutic applications and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DodovislactoneA typically involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of a hydroxy acid under acidic conditions to form the lactone ring. The reaction conditions often involve the use of strong acids like sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of DodovislactoneA may involve biotechnological approaches, such as the extraction from plant sources or microbial fermentation. These methods are preferred for large-scale production due to their cost-effectiveness and sustainability. The extraction process involves the use of solvents like ethanol or methanol to isolate the compound from plant material, followed by purification steps such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
DodovislactoneA undergoes various chemical reactions, including:
Oxidation: DodovislactoneA can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of DodovislactoneA can yield alcohols or alkanes.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of DodovislactoneA can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
DodovislactoneA has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: DodovislactoneA is studied for its role in plant metabolism and its potential as a natural pesticide.
Medicine: Research has shown that DodovislactoneA exhibits anti-inflammatory, anticancer, and antimicrobial properties, making it a promising candidate for drug development.
Industry: It is used in the formulation of cosmetics and personal care products due to its antioxidant properties.
Wirkmechanismus
The mechanism of action of DodovislactoneA involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation. Additionally, DodovislactoneA can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lactone B: Another naturally occurring lactone with similar biological activities.
Lactone C: Known for its antimicrobial properties and structural similarity to DodovislactoneA.
Uniqueness
DodovislactoneA stands out due to its unique combination of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its diverse range of applications in various fields makes it a compound of significant interest in scientific research.
Eigenschaften
Molekularformel |
C18H26O4 |
---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
methyl 3-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]propanoate |
InChI |
InChI=1S/C18H26O4/c1-12-7-10-18-11-22-16(20)13(18)5-4-6-14(18)17(12,2)9-8-15(19)21-3/h5,12,14H,4,6-11H2,1-3H3/t12-,14-,17+,18-/m1/s1 |
InChI-Schlüssel |
MFJPXUVIKWWZNS-AQNCSGRASA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]23COC(=O)C2=CCC[C@@H]3[C@@]1(C)CCC(=O)OC |
Kanonische SMILES |
CC1CCC23COC(=O)C2=CCCC3C1(C)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.